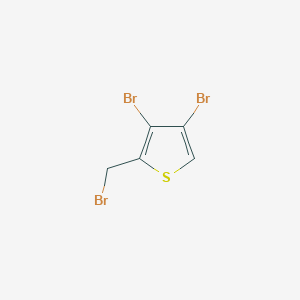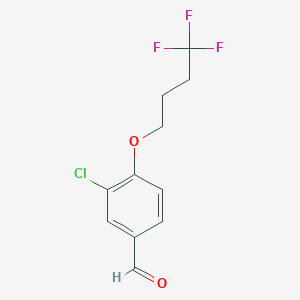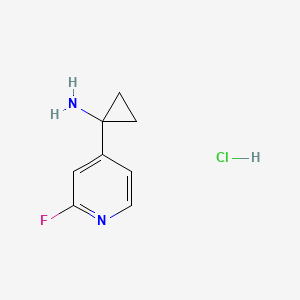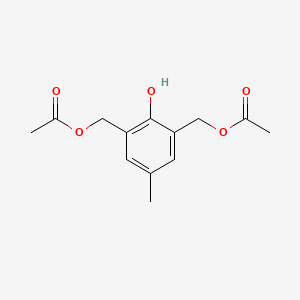
3,4-Dibromo-2-(bromomethyl)thiophene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3,4-二溴-2-(溴甲基)噻吩是一种溴代噻吩衍生物。噻吩是一类杂环化合物,在五元环中含有硫原子。3,4-二溴-2-(溴甲基)噻吩中存在溴原子使其成为有机合成中的重要中间体,特别是在制备更复杂的噻吩类化合物中。
准备方法
合成路线和反应条件
3,4-二溴-2-(溴甲基)噻吩的合成通常涉及噻吩衍生物的溴化反应。一种常见的方法是用溴或N-溴代琥珀酰亚胺(NBS)在催化剂存在下或紫外光照射下溴化2-(溴甲基)噻吩。 反应条件通常包括乙酸或氯仿等溶剂,温度范围从室温到回流条件 .
工业生产方法
3,4-二溴-2-(溴甲基)噻吩的工业生产遵循类似的合成路线,但规模更大。使用连续流动反应器和自动化系统可以提高化合物的效率和产量。溴化剂和溶剂的选择可能因成本、可用性和环境因素而异。
化学反应分析
反应类型
3,4-二溴-2-(溴甲基)噻吩会发生多种化学反应,包括:
取代反应: 溴原子可以用其他亲核试剂取代,例如胺、硫醇或烷基,使用像酰胺钠或格氏试剂之类的试剂.
偶联反应: 它可以参与铃木-宫浦或 Stille 偶联反应,与其他芳香族化合物形成碳-碳键.
氧化和还原: 噻吩环可以在特定条件下被氧化或还原,尽管这些反应对于这种化合物来说并不常见。
常用试剂和条件
N-溴代琥珀酰亚胺(NBS): 用于溴化反应。
钯催化剂: 用于铃木-宫浦等偶联反应。
格氏试剂: 用于亲核取代反应。
主要形成的产物
科学研究应用
3,4-二溴-2-(溴甲基)噻吩在科学研究中有着多种应用:
生物学: 对其作为生物活性分子中构建基元的潜力进行了研究。
医学: 探索其在开发具有抗菌或抗癌特性的药物化合物中的作用。
作用机制
3,4-二溴-2-(溴甲基)噻吩的作用机制取决于其应用。在偶联反应中,溴原子通过钯催化的机制促进碳-碳键的形成。 在生物系统中,其活性可能涉及与特定酶或受体的相互作用,尽管需要详细的研究来阐明这些途径 .
相似化合物的比较
类似化合物
2,5-二溴噻吩: 另一种用于聚合物合成的溴代噻吩.
3,4-二溴噻吩: 缺少溴甲基,但用于类似的应用.
2-溴-3-甲基噻吩: 用作医药中间体.
独特性
3,4-二溴-2-(溴甲基)噻吩由于同时存在溴和溴甲基,使其在合成应用中具有多功能性。这种双重功能性与其他溴代噻吩相比,可以进行更多样的化学修饰。
属性
分子式 |
C5H3Br3S |
|---|---|
分子量 |
334.86 g/mol |
IUPAC 名称 |
3,4-dibromo-2-(bromomethyl)thiophene |
InChI |
InChI=1S/C5H3Br3S/c6-1-4-5(8)3(7)2-9-4/h2H,1H2 |
InChI 键 |
LOZAMUVKTMEAJC-UHFFFAOYSA-N |
规范 SMILES |
C1=C(C(=C(S1)CBr)Br)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![2'-(Trifluoromethyl)-[1,1'-biphenyl]-2-amine hydrochloride](/img/structure/B12074289.png)



![Furo[3,2-c]pyridine-6-methanamine](/img/structure/B12074329.png)


![3-[1-[(3,4-dimethoxyphenyl)methyl]-6,7-dimethoxy-2-methyl-3,4-dihydro-1H-isoquinolin-2-ium-2-yl]propanoate](/img/structure/B12074346.png)



